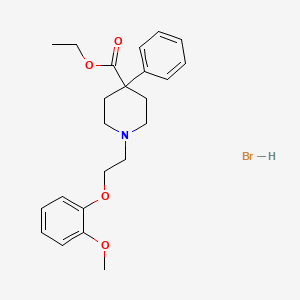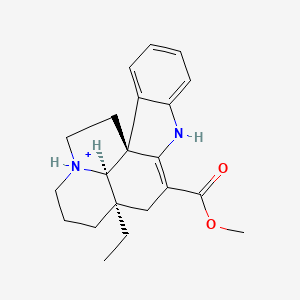
(+)-Vincadifformine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-vincadifformine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of (+)-vincadifformine. The major species at pH 7.3. It is a conjugate acid of a (+)-vincadifformine. It is an enantiomer of a (-)-vincadifformine(1+).
Scientific Research Applications
Cytotoxic and Antimicrobial Activities
(+)-Vincadifformine and its derivatives have been studied for their cytotoxic and antimicrobial properties. Research on Alstonia rupestris revealed that certain alkaloids, including derivatives of (+)-Vincadifformine, showed significant cytotoxicities against tumor cell lines and antimicrobial activities against fungi and bacteria (Zhang, Hua, Song, & Feng, 2014). Another study highlighted the inhibitory effect of (+)-Vincadifformine on P388 cells, indicating its potential as an antitumor agent (Šturdíková, Fuska, Grossmann, & Votický, 1986).
Stress-Induced Modification
Research has also explored how stress affects the modification of (+)-Vincadifformine in plants like Vinca minor. It was found that oxidative reactions, catalyzed by cytochrome P450 enzymes, lead to modifications in the alkaloid pattern in response to stress, suggesting that such alkaloids play a role in plant defense mechanisms (Abouzeid, Beutling, & Selmar, 2019).
Chemical Synthesis
The chemical synthesis of (+)-Vincadifformine has been a subject of interest due to its complex structure and potential biological activities. Studies have described methods for its total synthesis, emphasizing the construction of its intricate molecular structure (Pandey & Kumara, 2011), (Pan et al., 2019).
Chromatographic Studies
Chromatographic behavior of (+)-Vincadifformine and its enantiomers has been studied, providing insights into the separation and analysis of such complex alkaloids (Zsadon, Decsei, Szilasi, Tüdős, & Szejtli, 1983).
Antiplasmodial Activity
The antiplasmodial activity of (+)-Vincadifformine and its derivatives has been investigated, particularly in the context of malaria treatment. Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted to understand the molecular predictors of its antimalarial efficacy (Tahir, Mudasir, Yulistia, & Mustofa, 2010), (Mustofa, Mallié, Valentin, & Lewin, 2015).
In Vitro Studies
In vitro studies have explored the cytotoxic and anti-inflammatory activities of (+)-Vincadifformine and related compounds, providing further evidence of their potential in pharmaceutical applications (Cao et al., 2012).
Biosynthesis Pathways
Research on biosynthesis pathways of (+)-Vincadifformine in plants like Catharanthus roseus has shed light on the enzymatic processes involved in the formation of this complex molecule (Williams, Qu, Simionescu, & De Luca, 2019).
properties
Molecular Formula |
C21H27N2O2+ |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
methyl (1S,12R,19R)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/p+1/t19-,20-,21-/m1/s1 |
InChI Key |
GIGFIWJRTMBSRP-NJDAHSKKSA-O |
Isomeric SMILES |
CC[C@]12CCC[NH+]3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Canonical SMILES |
CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




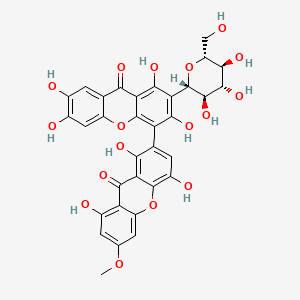
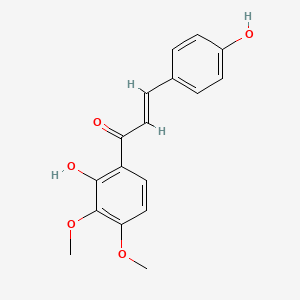
![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)
![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)
![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)


![1-Ethyl-3-[(E)-3-(4-chlorophenyl)propenoyl]-4-[(E)-2-(4-chlorophenyl)ethenyl]piperidin-4-ol](/img/structure/B1235521.png)
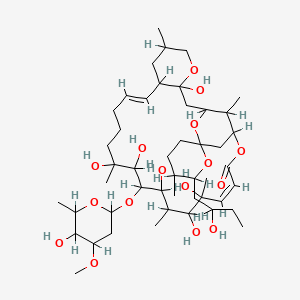
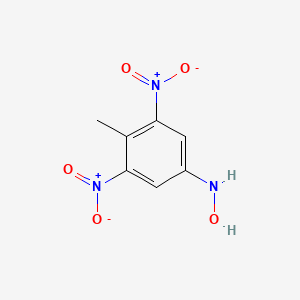
![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)

